Substance P is primarily sourced from the nervous system, particularly in the brain and spinal cord. It is synthesized by neurons and released in response to various stimuli, including injury or inflammation. The peptide is also found in peripheral tissues, contributing to its role in local inflammatory responses.
Substance P belongs to the tachykinin family of neuropeptides. It is classified based on its structure and function as follows:
The synthesis of Substance P (2-11) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain anchored to a solid resin.
Substance P (2-11) has a specific molecular structure characterized by its linear sequence of amino acids. Its sequence can be represented as follows:
Substance P (2-11) can undergo several chemical reactions:
Common reagents used include:
Substance P (2-11) primarily acts through its interaction with neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it initiates a cascade of intracellular signaling pathways that lead to:
Studies have shown that blocking NK1R can reduce pain perception and inflammatory responses mediated by Substance P .
Substance P (2-11) has several applications in scientific research:
Substance P (2-11) is a naturally occurring N-terminal metabolite of the undecapeptide Substance P (SP), formed through enzymatic cleavage by dipeptidyl-peptidase IV and other peptidases. This fragment exhibits distinct binding behavior compared to full-length SP due to the absence of the N-terminal arginine residue. The primary receptor for Substance P (2-11) is the neurokinin-1 receptor (NK1R), a class I G protein-coupled receptor (GPCR) characterized by seven transmembrane domains and differential intracellular signaling depending on ligand binding [1] [6].
Cryo-EM structural analyses reveal that Substance P (2-11) binds deep within the orthosteric pocket of NK1R but lacks critical interactions with extracellular loops (ECL2 and ECL3) that are essential for stabilization of the receptor-G protein complex [2] [6]. Molecular dynamics simulations demonstrate that the absence of these superficial contacts increases the structural dynamics of the peptide-receptor complex, resulting in greater flexibility of the bound ligand [6]. This dynamic state correlates with preferential activation of certain signaling pathways over others (termed "biased signaling").
NK1R exists in two naturally occurring isoforms that display differential responses to Substance P (2-11):
Table 1: Neurokinin-1 Receptor Isoforms and Their Interactions with Substance P (2-11)
Isoform | Structure | Tissue Distribution | Substance P (2-11) Binding Affinity | Signaling Consequences |
---|---|---|---|---|
Full-length (fl-NK1R) | 407 aa, intact C-terminus | Neuronal tissues, immune cells | Moderate (Kd ≈ 15 nM) | Robust Gq activation; β-arrestin recruitment |
Truncated (tr-NK1R) | 311 aa, truncated C-terminus | Epithelial cells, fibroblasts | Higher (Kd ≈ 5 nM) | Sustained Gq signaling; impaired internalization |
Substance P (2-11) demonstrates cell-type-specific signaling through differential activation of second messenger cascades. In neuronal cells (e.g., dorsal root ganglia), the fragment primarily activates the Gq/phospholipase C pathway, leading to rapid generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This mirrors the initial signaling of full-length SP but with distinct temporal dynamics [1] [7]. IP3 binding to endoplasmic reticulum receptors triggers calcium mobilization, with Substance P (2-11) eliciting intracellular Ca2+ increases comparable to SP (EC50 ≈ 45 nM vs. 30 nM for SP) [3].
In contrast to its robust Gq coupling, Substance P (2-11) exhibits severely impaired Gs activation across cell types. While full-length SP stimulates cAMP accumulation through Gs coupling (EC50 = 7.8 ± 0.1 nM), the (2-11) fragment shows >100-fold reduced potency in cAMP induction [3]. This selective signaling profile arises from the peptide's inability to stabilize receptor conformations required for productive Gs engagement, particularly the inward movement of transmembrane helix 7 (TM7) that facilitates G protein binding [2] [6].
Non-neuronal cells display additional signaling variations:
Table 2: Second Messenger Pathway Activation by Substance P (2-11) Across Cell Types
Cell Type | Gq/IP3/DAG Pathway | Calcium Mobilization | cAMP Accumulation | Functional Outcomes |
---|---|---|---|---|
Sensory Neurons | Strong activation | Rapid transient increase | Minimal | Nociceptive sensitization |
Astrocytes | Moderate activation | Sustained plateau | None | Inflammatory amplification |
Fibroblasts | Moderate activation | Intermediate | None | Proliferation without COX-2 induction |
Endothelial Cells | Strong activation | Rapid transient increase | None | Vasodilation, angiogenesis |
Macrophages | Weak activation | Moderate increase | None | Selective cytokine production |
The interaction between Substance P (2-11) and β-arrestin adapter proteins follows distinct temporal dynamics compared to full-length SP. NK1R activation triggers phosphorylation of its C-terminal domain by G protein-coupled receptor kinases (GRKs), creating high-affinity binding sites for β-arrestin 1 and 2 [1] [6]. Cryo-EM structural data demonstrates that Substance P (2-11)-bound NK1R undergoes conformational alterations that reduce phosphorylation efficiency, particularly at Ser348 and Ser352 in the C-terminal tail [2].
This reduced phosphorylation results in differential β-arrestin recruitment:
The recycling fate of NK1R differs significantly depending on the bound ligand:
This divergence arises because full-length SP stabilizes receptor conformations that facilitate Rab11a-dependent recycling, while the fragment-bound receptors accumulate in EEA1+ early endosomes and progress toward lysosomal degradation. Consequently, Substance P (2-11) induces more sustained Gq signaling from endosomal compartments but promotes greater receptor downregulation over time [2].
Table 3: β-Arrestin Recruitment and Receptor Trafficking with Substance P (2-11)
Parameter | Full-Length Substance P | Substance P (2-11) | Functional Implications |
---|---|---|---|
β-Arrestin Affinity | High (Kd ≈ 0.8 nM) | Moderate (Kd ≈ 2.5 nM) | Reduced desensitization |
Receptor Internalization Rate | Rapid (t1/2 = 4 min) | Intermediate (t1/2 = 8 min) | Prolonged surface signaling |
Endosomal Compartment | Recycling endosomes (Rab11a+) | Early endosomes (EEA1+) | Divergent trafficking fates |
Receptor Recycling | Efficient (>80% in 30 min) | Impaired (<40% in 60 min) | Enhanced downregulation |
Lysosomal Degradation | Minimal | Significant (≈60% at 2h) | Long-term receptor depletion |
Comprehensive pharmacological profiling reveals fundamental differences in how full-length Substance P and its (2-11) metabolite engage with neurokinin receptors. Surface plasmon resonance studies demonstrate that Substance P (2-11) exhibits accelerated binding kinetics but reduced overall affinity compared to the parent peptide [3] [7]. The kon value for Substance P (2-11) binding to NK1R is approximately 2-fold higher than SP (4.7 × 106 M-1s-1 vs. 2.3 × 106 M-1s-1), while its koff is 5-fold faster (0.18 s-1 vs. 0.036 s-1), resulting in an overall Kd of ≈15 nM versus ≈1.5 nM for SP [3].
The molecular basis for these kinetic differences involves:
Metabolic studies demonstrate that Substance P (2-11) displays enhanced stability compared to the full-length peptide. While intact SP has a plasma half-life of <3 minutes, the (2-11) fragment persists for >15 minutes due to resistance to aminopeptidase cleavage [3]. This extended bioavailability significantly influences its signaling profile, particularly in inflammatory environments rich in proteolytic enzymes.
Functional consequences of these binding differences include:
Table 4: Comparative Binding and Functional Profiles of Substance P Isoforms
Parameter | Substance P (1-11) | Substance P (2-11) | Substance P (5-11) |
---|---|---|---|
Receptor Binding Affinity (Kd) | 1.5 nM | 15 nM | 120 nM |
Calcium Mobilization (EC50) | 8.5 ± 0.3 nM | 45.2 ± 3.1 nM | 230 ± 18 nM |
cAMP Production (EC50) | 7.8 ± 0.1 nM | >1000 nM | Not detectable |
β-Arrestin Recruitment | Full efficacy | Partial efficacy (≈70%) | Minimal (≈20%) |
Plasma Stability (t1/2) | <3 min | >15 min | >30 min |
Residual Bioactivity | 100% | 65% (Gq pathway) | 30% (Gq pathway) |
Table of Compounds Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3